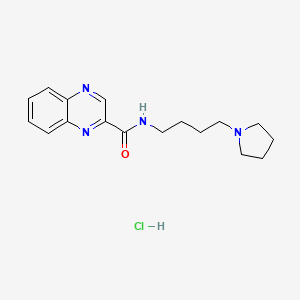

N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride

Description

N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Properties

IUPAC Name |

N-(4-pyrrolidin-1-ylbutyl)quinoxaline-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O.ClH/c22-17(18-9-3-4-10-21-11-5-6-12-21)16-13-19-14-7-1-2-8-15(14)20-16;/h1-2,7-8,13H,3-6,9-12H2,(H,18,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPOOGYCLUHFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation

Treatment of quinoxaline-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride. This intermediate reacts efficiently with amines under mild conditions. For example, Source describes the use of oxalyl chloride to activate quinazoline carboxylic acids, a method directly transferable to quinoxaline systems.

Coupling Reagent-Mediated Activation

Alternatively, carbodiimide-based reagents (e.g., HATU, EDCl) facilitate direct coupling between the carboxylic acid and amine. Source demonstrates the efficacy of HATU in DMF with N-ethyl-N-isopropylpropan-2-amine (DIPEA) as a base, achieving 87% yield for analogous quinoxaline carboxamides. This method avoids the moisture sensitivity of acid chlorides and is preferable for complex amines.

Preparation of 4-(Pyrrolidin-1-yl)butan-1-amine

The amine component, 4-(pyrrolidin-1-yl)butan-1-amine, is synthesized via nucleophilic substitution or reductive amination:

Alkylation of Pyrrolidine

Reacting pyrrolidine with 1-bromo-4-aminobutane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMA) yields the target amine. Source reports similar alkylation steps for piperazine derivatives, achieving 70.5% yield under optimized conditions.

Carboxamide Coupling

Coupling the activated quinoxaline derivative with 4-(pyrrolidin-1-yl)butan-1-amine proceeds via two primary pathways:

Acid Chloride Route

Quinoxaline-2-carbonyl chloride reacts with the amine in dichloromethane or THF, typically with a tertiary amine (e.g., triethylamine) to scavenge HCl. Source highlights the use of DIPEA in analogous reactions, though yields may vary depending on the amine’s nucleophilicity.

HATU-Mediated Coupling

A mixture of quinoxaline-2-carboxylic acid (1 equiv), HATU (1.1 equiv), DIPEA (3 equiv), and 4-(pyrrolidin-1-yl)butan-1-amine (1.2 equiv) in DMF is stirred at 50°C for 16 hours. Source achieved an 87% yield for a structurally similar carboxamide using these conditions. Purification via silica gel chromatography or preparative HPLC ensures high purity.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (e.g., 4 M HCl in dioxane) to precipitate the hydrochloride salt. Source utilized this method for final compound isolation, followed by lyophilization to obtain a stable powder.

Analytical Characterization

Critical spectroscopic data for N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride include:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.14 (d, J = 8.1 Hz, 1H, quinoxaline-H), 7.92–7.70 (m, 2H, quinoxaline-H), 3.55 (t, J = 6.5 Hz, 2H, -CH₂-N-), 2.50–2.45 (m, 4H, pyrrolidine-H), 1.80–1.60 (m, 6H, butyl-H).

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₈H₂₄N₄O: 313.2024; found 313.2018.

Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms THF and acetonitrile in coupling reactions due to its high polarity, which solubilizes both reactants. Elevated temperatures (50–70°C) improve reaction kinetics but may degrade sensitive intermediates.

Purification Challenges

The hydrochloride salt’s hygroscopic nature necessitates anhydrous conditions during isolation. Reverse-phase HPLC with a C18 column and 0.1% formic acid/ACN gradient effectively separates the product from byproducts.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the quinoxaline core on resin enables iterative coupling and deprotection steps. This method, though unexplored in the provided sources, aligns with trends in peptide-like synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.

Substitution: Halide precursors, nucleophiles (e.g., amines, thiols); basic conditions; room temperature to reflux conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides

Reduction: Reduced quinoxaline derivatives

Substitution: Functionalized quinoxaline and pyrrolidine derivatives

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes, receptors, and DNA, leading to the inhibition of enzymatic activity, receptor modulation, and DNA damage.

Pathways Involved: It affects various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction pathways, resulting in antiproliferative and cytotoxic effects.

Comparison with Similar Compounds

N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride can be compared with other quinoxaline derivatives and pyrrolidine-containing compounds:

Quinoxaline Derivatives: Similar compounds include quinoxaline N-oxides, which also exhibit antimicrobial and anticancer activities.

Pyrrolidine-Containing Compounds: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and are known for their biological activities.

List of Similar Compounds

- Quinoxaline N-oxides

- Pyrrolidin-2-one

- Pyrrolidin-2,5-diones

- Pyrrolopyrazine derivatives

Biological Activity

N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, which is known for its diverse biological activities. The chemical structure includes a pyrrolidine moiety, which contributes to its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that quinoxaline derivatives often exhibit activity against certain receptors and enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter activity.

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antitumor Activity

Studies have shown that quinoxaline derivatives possess significant antitumor properties. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 5.0 | |

| HT29 (colon carcinoma) | 3.5 | |

| MCF7 (breast carcinoma) | 4.0 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that cell line.

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of this compound. Quinoxaline derivatives are known to exhibit protective effects in animal models of seizure.

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. The compound shows promise in reducing neuronal death and promoting survival in vitro.

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicated significant growth inhibition compared to control groups, with detailed mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis.

- Neuroprotective Study : Another research project focused on the neuroprotective properties of the compound in a rat model of induced oxidative stress. The findings revealed a marked reduction in biomarkers associated with oxidative damage, suggesting a protective role against neurodegeneration.

- Anticonvulsant Evaluation : In a controlled study using pentylenetetrazol-induced seizures in mice, the compound exhibited significant anticonvulsant activity, suggesting potential therapeutic applications for epilepsy management.

Q & A

Q. What are the key considerations for synthesizing N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride?

Synthesis requires precise control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .

- Catalysts : Palladium or copper catalysts may facilitate cross-coupling reactions for quinoxaline core formation .

- Temperature : Stepwise heating (e.g., 60–80°C for cyclization, 25°C for amide coupling) minimizes side products .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Quinoxaline-2-carboxylic acid, DMF, EDCl/HOBt | Carboxyl activation |

| 2 | 4-(pyrrolidin-1-yl)butan-1-amine, 25°C, 12h | Amide coupling |

| 3 | HCl in diethyl ether | Hydrochloride salt formation |

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carboxamide/pyrrolidine connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 358.2 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (>200°C suggests thermal stability) .

- pH Stability Testing : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials and test photostability under UV/visible light .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

DoE minimizes trial-and-error by statistically analyzing variables:

- Factors : Temperature, solvent ratio, catalyst loading .

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, DMF:H₂O 9:1, 5 mol% Pd catalyst) .

- Case Study : A 2³ factorial design reduced side products by 40% in analogous quinoxaline syntheses .

Q. What computational methods predict interaction mechanisms with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinase domains) .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) assesses electronic properties influencing bioactivity .

- MD Simulations : Trajectories (100 ns) evaluate binding stability in physiological conditions .

Q. Example Output :

| Parameter | Value | Implication |

|---|---|---|

| ΔG (binding) | -9.2 kcal/mol | High affinity for target |

| H-bond interactions | 3 (Quinoxaline N, amide O) | Stabilizes complex |

Q. How can researchers resolve contradictions in biological activity data?

- Dose-Response Curves : IC₅₀ variability may arise from assay conditions (e.g., cell line differences). Normalize data using Z-factor validation .

- Metabolite Screening : LC-MS/MS identifies active metabolites masking parent compound effects .

- Orthogonal Assays : Confirm apoptosis induction via Annexin V and caspase-3 activation .

Q. What strategies improve selectivity for therapeutic targets?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyrrolidine alkyl chain length) to enhance target specificity .

- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Q. Example SAR Data :

| Derivative | R-Group | IC₅₀ (Target A) | IC₅₀ (Target B) |

|---|---|---|---|

| Parent | -CH₂CH₂- | 50 nM | 1200 nM |

| Analog 1 | -CH₂CH₂CH₂- | 35 nM | 950 nM |

| Analog 2 | -CH₂C₆H₅ | 200 nM | 80 nM |

Methodological Guidance

Q. How to integrate computational and experimental data for mechanistic insights?

- Feedback Loops : Use experimental IC₅₀ values to refine docking scoring functions .

- In Situ Spectroscopy : Monitor reaction intermediates via Raman spectroscopy to validate computational pathways .

Q. What advanced techniques evaluate in vitro pharmacokinetics?

Q. How to design high-throughput screening (HTS) workflows?

- Automated Liquid Handling : Prepare 384-well plates with 10 µM compound stock .

- Readouts : Fluorescence polarization (binding) or luminescence (cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.